8-Hydroxy Debrisoquin

Description

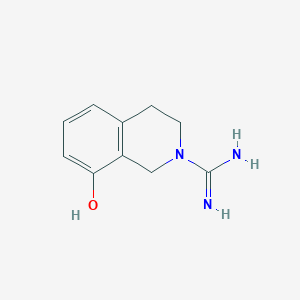

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPFQJFGPVJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196784 | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46286-45-7 | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 8-Hydroxydebrisoquine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Metabolite and Its Significance

In the landscape of pharmacogenetics, the antihypertensive drug debrisoquine holds a canonical status. Its metabolism serves as the archetypal probe for phenotyping the activity of Cytochrome P450 2D6 (CYP2D6), an enzyme pivotal to the disposition of a vast array of clinically used drugs. While the major metabolite, 4-hydroxydebrisoquine, has traditionally taken center stage in these assessments, a deeper exploration into debrisoquine's metabolic fate reveals a cast of minor players, each with its own story. This guide focuses on one such molecule: 8-hydroxydebrisoquine. Though a minor metabolite, its formation is a direct consequence of CYP2D6 activity, making its study relevant to a comprehensive understanding of this critical enzyme's function. This document provides a detailed chronicle of the discovery of 8-hydroxydebrisoquine, its biochemical origins, and a technical exposition on its chemical synthesis and analytical quantification.

I. Discovery and Metabolic Provenance

The discovery of 8-hydroxydebrisoquine is intrinsically linked to the broader investigation of debrisoquine's metabolism in the 1970s. Early studies utilizing radiolabeled debrisoquine in humans revealed that the drug is extensively metabolized, with 4-hydroxydebrisoquine being the most abundant product.[1] However, these initial investigations also alluded to the presence of other hydroxylated metabolites.

A seminal 1979 study was among the first to definitively identify a range of phenolic metabolites of debrisoquine in human urine, including 5-, 6-, 7-, and 8-hydroxydebrisoquine.[2] This work laid the foundational knowledge that the metabolic profile of debrisoquine was more complex than initially perceived.

Subsequent research in the 1990s provided unequivocal evidence that the formation of 8-hydroxydebrisoquine, along with its other phenolic isomers, is catalyzed by the polymorphic enzyme CYP2D6.[3] These studies, conducted using human liver microsomes and cDNA-expressed CYP2D6, not only confirmed the enzymatic origin but also elucidated the regioselective pattern of hydroxylation. The established order of preference for hydroxylation by CYP2D6 is 4-hydroxy > 7-hydroxy > 6-hydroxy > 8-hydroxy > 5-hydroxy.[3] This demonstrates that while 8-hydroxylation is a minor pathway compared to the primary 4-hydroxylation, it is a specific and measurable outcome of CYP2D6 activity.

The significance of this discovery lies in its contribution to a more granular understanding of CYP2D6's substrate specificity and catalytic mechanism. The formation of multiple hydroxylated metabolites from a single substrate highlights the enzyme's ability to accommodate a substrate in various orientations within its active site, or the electronic favorability of multiple positions for oxidation.

The Metabolic Pathway of Debrisoquine

The enzymatic transformation of debrisoquine to its various hydroxylated metabolites is a critical aspect of its pharmacology and its use as a phenotyping tool. The following diagram illustrates the primary metabolic pathways of debrisoquine, with a focus on the role of CYP2D6.

Caption: Metabolic pathways of debrisoquine highlighting the role of CYP2D6.

II. Chemical Synthesis of 8-Hydroxydebrisoquine

While 8-hydroxydebrisoquine can be isolated from in vitro metabolism studies, chemical synthesis is essential for obtaining the larger quantities required for analytical standard development, pharmacological testing, and further research. A specific, detailed synthesis of 8-hydroxydebrisoquine is not extensively documented in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of the debrisoquine scaffold and the principles of electrophilic aromatic substitution on the isoquinoline ring system.

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process: first, the synthesis of the debrisoquine core, and second, the regioselective introduction of a hydroxyl group at the 8-position.

Stage 1: Synthesis of Debrisoquine

Debrisoquine is a substituted 1,2,3,4-tetrahydroisoquinoline. A common method for the synthesis of the debrisoquine scaffold involves the reaction of 1,2,3,4-tetrahydroisoquinoline with aminoiminomethanesulfonic acid.

Caption: Synthesis of the debrisoquine scaffold.

Stage 2: Hydroxylation of Debrisoquine

The introduction of a hydroxyl group at the 8-position of the debrisoquine molecule is the key challenge. Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs at positions 5 and 8 due to the electron-withdrawing nature of the pyridine ring deactivating the heterocyclic portion and directing substitution to the benzene ring.[4][5]

A potential method for the hydroxylation of debrisoquine would involve a direct electrophilic hydroxylation reaction. However, such reactions can often lead to a mixture of isomers and byproducts. A more controlled approach would be to introduce a functional group at the 8-position that can later be converted to a hydroxyl group.

Plausible Synthetic Protocol:

-

Nitration: Debrisoquine can be nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution is expected to yield a mixture of 5-nitro and 8-nitrodebrisoquine. The isomers would then need to be separated chromatographically.

-

Reduction: The isolated 8-nitrodebrisoquine can be reduced to 8-aminodebrisoquine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Diazotization and Hydrolysis: The resulting 8-aminodebrisoquine can then be converted to 8-hydroxydebrisoquine via a Sandmeyer-type reaction. This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by hydrolysis of the resulting diazonium salt by heating in an aqueous acidic solution.

Caption: Proposed synthetic route for 8-hydroxydebrisoquine.

This proposed route relies on well-established organic chemistry transformations and is expected to be a viable method for the preparation of 8-hydroxydebrisoquine for research purposes.

III. Analytical Quantification

The accurate quantification of 8-hydroxydebrisoquine in biological matrices is crucial for metabolic studies and for understanding its contribution to the overall metabolic profile of debrisoquine. Due to its low concentrations relative to the parent drug and the major 4-hydroxy metabolite, a sensitive and specific analytical method is required.

Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for the simultaneous determination of debrisoquine and its hydroxylated metabolites, including 8-hydroxydebrisoquine, in urine.[6]

GC-MS Analytical Protocol Outline

A typical GC-MS method for the analysis of 8-hydroxydebrisoquine would involve the following steps:

-

Sample Preparation:

-

Enzymatic hydrolysis of urine samples with β-glucuronidase/arylsulfatase to deconjugate any glucuronidated or sulfated metabolites.[7]

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix and remove interfering substances.

-

-

Derivatization:

-

Conversion of the polar hydroxyl and amine functionalities to more volatile and thermally stable derivatives suitable for GC analysis. A common derivatizing agent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.

-

-

GC-MS Analysis:

-

Separation of the derivatized analytes on a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Detection and quantification using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

-

| Analyte | Limit of Quantification (LOQ) in Urine |

| 8-Hydroxydebrisoquine | ~0.2 µg/mL |

Table 1: Reported limit of quantification for 8-hydroxydebrisoquine in urine using a GC-MS method.[6]

IV. Biological Activity and Significance

The primary biological significance of 8-hydroxydebrisoquine is its role as a minor metabolite of debrisoquine, formed via the action of CYP2D6. As such, its presence and concentration in urine can provide additional information about an individual's CYP2D6 metabolic capacity. In individuals classified as extensive metabolizers (EMs) of debrisoquine, 8-hydroxydebrisoquine is detectable in the urine, whereas in poor metabolizers (PMs), who have deficient CYP2D6 activity, it is often undetectable.[4]

To date, there is a lack of substantial evidence to suggest that 8-hydroxydebrisoquine possesses significant pharmacological or toxicological activity of its own. Its clinical relevance is therefore primarily as a biomarker of CYP2D6 function, contributing to the complete metabolic fingerprint of debrisoquine.

V. Conclusion and Future Directions

8-Hydroxydebrisoquine, while a minor metabolite, is an integral part of the debrisoquine metabolic story. Its discovery has refined our understanding of the catalytic versatility of CYP2D6, and its quantification provides a more complete picture of an individual's metabolic phenotype. The proposed synthetic route offers a viable pathway for obtaining this compound for further research.

Future research could focus on several areas:

-

Pharmacological Profiling: A thorough investigation of the pharmacological activity of synthetically derived 8-hydroxydebrisoquine at various targets to definitively rule in or out any intrinsic biological effects.

-

Metabolite-Metabolite Interactions: Exploring whether the presence of minor metabolites like 8-hydroxydebrisoquine can influence the further metabolism or transport of the parent drug or its major metabolites.

-

Clinical Utility: Assessing whether the inclusion of 8-hydroxydebrisoquine and other minor metabolites in CYP2D6 phenotyping assays can improve the predictive power of these tests for drug response and adverse events.

By continuing to explore the roles of so-called "minor" metabolites, the scientific community can achieve a more holistic and nuanced understanding of drug metabolism and its profound impact on personalized medicine.

References

-

Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. British Journal of Clinical Pharmacology, 7(3), 257–266. [Link]

-

Zhen, Y., Slanar, O., Krausz, K. W., Chen, C., Slavík, J., McPhail, K. L., Zabriskie, T. M., Perlík, F., Gonzalez, F. J., & Idle, J. R. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. Drug Metabolism and Disposition, 34(9), 1563–1574. [Link]

-

The metabolism of [14C]-debrisoquine in man. (1979). British Journal of Clinical Pharmacology, 7(3), 257-266. [Link]

-

Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 117–128. [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Orgánica. [Link]

-

Synthesis of Debrisoquin. (n.d.). PrepChem.com. [Link]

-

3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. (n.d.). National Institutes of Health. [Link]

-

3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. (2006). Drug Metabolism and Disposition, 34(9), 1563-1574. [Link]

-

The metabolism of [14C]-debrisoquine in man. (1979). British Journal of Clinical Pharmacology, 7(3), 257-66. [Link]

-

Ellis, S. W., Tucker, G. T., & Lennard, M. S. (1999). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. Xenobiotica, 29(12), 1231–1244. [Link]

-

A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. (1998). Brazilian Journal of Medical and Biological Research, 31(12), 1531-1537. [Link]

-

Debrisoquine. (n.d.). PubChem. [Link]

-

Isoquinoline. (n.d.). Wikipedia. [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GCW Gandhi Nagar Jammu. [Link]

-

Reactivity of Isoquinoline. (2020). YouTube. [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). SlidePlayer. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Birmingham. [Link]

-

Isoquinoline. (n.d.). University of Regensburg. [Link]

-

The metabolism of [14C]-debrisoquine in man. (1979). Br J Clin Pharmacol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. prepchem.com [prepchem.com]

- 7. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Hydroxydebrisoquine: Properties, Metabolism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, metabolic fate, and analytical methodologies pertaining to 8-hydroxydebrisoquine. As a minor metabolite of the adrenergic neuron-blocking agent debrisoquine, understanding its characteristics is crucial for a complete comprehension of debrisoquine's pharmacokinetics and its application in cytochrome P450 2D6 (CYP2D6) phenotyping.

Introduction: The Significance of a Minor Metabolite

Debrisoquine, an antihypertensive drug, has largely fallen out of clinical use due to its variable effects among individuals. This variability is primarily attributed to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for its metabolism[1]. The study of debrisoquine metabolism has become a cornerstone in pharmacogenetics, with the ratio of the parent drug to its major metabolite, 4-hydroxydebrisoquine, in urine serving as a key indicator for CYP2D6 enzyme activity[1].

While 4-hydroxydebrisoquine is the principal metabolite, several minor metabolites, including 5-, 6-, 7-, and 8-hydroxydebrisoquine, are also formed[2][3]. Although present in smaller quantities, these minor metabolites contribute to the overall metabolic profile of debrisoquine and a comprehensive understanding of their properties is essential for researchers in drug metabolism and pharmacokinetics. This guide focuses specifically on 8-hydroxydebrisoquine, providing a detailed examination of its known characteristics.

Chemical and Physical Properties of 8-Hydroxydebrisoquine

A thorough understanding of the physicochemical properties of a metabolite is fundamental for developing analytical methods and for predicting its physiological disposition. While experimental data for some properties of 8-hydroxydebrisoquine are scarce, a combination of available information and data from structurally related compounds allows for a comprehensive profile.

Structure and Identification

-

Chemical Name: 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

-

CAS Number: 46286-45-7

-

Molecular Formula: C₁₀H₁₃N₃O

-

Molecular Weight: 191.23 g/mol

Physicochemical Data

| Property | Value/Information | Source(s) |

| Melting Point | Data not available. For comparison, the melting point of the parent drug, debrisoquine, is 278-280 °C. | |

| Boiling Point | Data not available. | |

| Aqueous Solubility | Data not available. Generally, hydroxylation increases the polarity and aqueous solubility of a compound compared to its parent drug. | |

| pKa | Data not available. For comparison, 8-hydroxyquinoline has two pKa values: ~5.0 (pyridinium ion) and ~9.8 (phenolic hydroxyl). It is expected that 8-hydroxydebrisoquine will have a basic pKa associated with the guanidinium group and an acidic pKa for the phenolic hydroxyl group. | [4] |

| Appearance | Likely a solid at room temperature. |

Metabolic Pathway and Clinical Relevance

The formation of 8-hydroxydebrisoquine is a direct consequence of the oxidative metabolism of debrisoquine, primarily mediated by the CYP2D6 enzyme.

Debrisoquine Metabolism

Debrisoquine undergoes extensive metabolism in the liver. The primary metabolic pathway is hydroxylation, with the formation of 4-hydroxydebrisoquine being the most predominant route. However, hydroxylation can also occur at other positions on the aromatic ring, leading to the formation of 5-, 6-, 7-, and 8-hydroxydebrisoquine[2][3]. These phenolic metabolites are typically found in urine, often in their conjugated (glucuronide) forms[2].

The following diagram illustrates the metabolic pathway of debrisoquine, highlighting the formation of 8-hydroxydebrisoquine.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

mechanism of 8-hydroxydebrisoquine formation by CYP2D6

An In-Depth Technical Guide to the Mechanism of 8-Hydroxydebrisoquine Formation by CYP2D6

Authored by: Gemini, Senior Application Scientist

Preamble: Beyond the Canonical Pathway

For decades, the metabolism of debrisoquine has served as the gold standard for phenotyping the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] The primary metabolic route, 4-hydroxylation, is extensively documented and forms the basis of the metabolic ratio used to classify individuals as poor, intermediate, normal, or ultrarapid metabolizers.[3][4] However, a deeper investigation into the catalytic versatility of CYP2D6 reveals a more complex picture. The enzyme also produces minor phenolic metabolites, including 5-, 6-, 7-, and 8-hydroxydebrisoquine.[5][6]

This guide moves beyond the well-trodden path of 4-hydroxylation to provide a detailed technical exploration of the formation of a minor but mechanistically significant metabolite: 8-hydroxydebrisoquine. Understanding the formation of this product offers profound insights into the plasticity of the CYP2D6 active site, the nuances of its catalytic mechanism, and the sophisticated interplay between substrate orientation and enzymatic reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals who seek a granular understanding of CYP2D6 enzymology to inform predictive modeling, rationalize metabolite profiles, and anticipate drug-drug interactions.

The CYP2D6 Catalytic Engine: A Primer

Cytochrome P450 enzymes, including CYP2D6, are heme-thiolate monooxygenases that catalyze the oxidation of a vast array of xenobiotics and endogenous compounds.[7][8] The catalytic activity is driven by a complex, multi-step cycle that activates molecular oxygen for insertion into a substrate molecule.

The canonical P450 catalytic cycle proceeds as follows:

-

Substrate Binding: The cycle initiates with the binding of the substrate (e.g., debrisoquine) to the ferric (Fe³⁺) heme iron within the enzyme's active site.

-

First Electron Transfer: The substrate-bound complex receives an electron from NADPH-cytochrome P450 reductase (CPR), reducing the heme iron to its ferrous (Fe²⁺) state.[9]

-

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, typically from CPR or sometimes cytochrome b₅, to form a transient peroxy-anion species.[9]

-

Protonation and Water Cleavage: Stepwise protonation and cleavage of the O-O bond lead to the release of a water molecule and the formation of the highly reactive ferryl-oxo intermediate, known as Compound I.

-

Substrate Oxidation: Compound I, a powerful oxidant, abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product.[8]

-

Product Release: The hydroxylated product dissociates from the active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle.

Caption: The generalized Cytochrome P450 catalytic cycle.

Debrisoquine in the CYP2D6 Active Site: A Tale of Two Residues

The ability of CYP2D6 to metabolize a wide range of substrates, which are often basic amines, is largely dictated by the architecture of its active site.[10] For debrisoquine, the interaction is primarily governed by two key acidic residues.

-

Key Binding Residues: Molecular modeling and site-directed mutagenesis studies have identified Asp-301 and Glu-216 as critical for binding basic substrates.[10] The protonated guanidinium group of debrisoquine forms a crucial salt bridge with the carboxylate side chain of Asp-301. This electrostatic interaction acts as an anchor, positioning the substrate within the active site.

-

Hydrophobic Contacts: In addition to the primary electrostatic interaction, hydrophobic residues such as Phe-120 and Phe-483 contribute to substrate binding and orientation through π-π stacking and van der Waals forces.[10]

-

Induced Fit and Plasticity: The CYP2D6 active site is not a rigid lock. The binding of a substrate like debrisoquine induces significant conformational changes, particularly in regions like the F-G loop, creating a more enclosed cavity that conforms to the ligand's shape.[11][12] This plasticity is fundamental to the enzyme's ability to accommodate various substrates and catalyze reactions at different positions.[13]

Caption: Debrisoquine binding in the CYP2D6 active site.

The Mechanism of Aromatic Hydroxylation: Rationalizing 8-OH Formation

While the 4-position (alicyclic) of debrisoquine is the primary site of hydroxylation, the formation of phenolic metabolites, including 8-hydroxydebrisoquine, requires a different mechanistic consideration.[3][5] Studies using human liver microsomes and cDNA-expressed CYP2D6 have unequivocally shown that CYP2D6 is responsible for these aromatic hydroxylations.[5][6]

Two main hypotheses have been proposed to explain this regioselectivity:

-

Multiple Binding Orientations: This model suggests that debrisoquine can adopt several distinct poses within the active site, each presenting a different carbon atom to the heme's ferryl-oxo species. While plausible, pharmacophore modeling has indicated that the energy constraints for orientations leading to aromatic hydroxylation are less favorable than for 4-hydroxylation.[5][6]

-

Single Binding Orientation with Radical Delocalization: A more compelling alternative involves a single primary binding orientation dominated by the Asp-301 interaction. In this model, the catalytic process for aromatic hydroxylation proceeds via a mechanism that allows for oxidation at multiple sites. The proposed mechanism involves:

-

Hydrogen Atom Abstraction: The ferryl-oxo species (Compound I) abstracts a hydrogen atom from one of the benzylic positions.

-

Radical Formation and Delocalization: This creates a benzylic radical. Crucially, the unpaired electron in this radical is not localized; it can delocalize across the aromatic ring system.

-

Hydroxyl Rebound: The hydroxyl group from the transient Fe-OH intermediate can then "rebound" to any of the carbon atoms with significant radical character, including the C8 position.

-

This second proposal elegantly rationalizes the formation of all observed phenolic metabolites from a single, energetically favorable binding pose, highlighting the importance of considering the chemical mechanism of oxidation in addition to the static spatial orientation of the substrate.[5][6]

Experimental Verification: A Protocol for Quantifying Debrisoquine Hydroxylation

Validating the mechanistic hypotheses and quantifying the formation of 8-hydroxydebrisoquine requires robust in vitro experimental systems. The following protocol outlines a standard methodology using human liver microsomes (HLMs), a system that contains a full complement of P450 enzymes and cofactors.

Experimental Protocol: In Vitro Debrisoquine Metabolism in Human Liver Microsomes

Objective: To quantify the formation of 8-hydroxydebrisoquine and other metabolites from the parent drug, debrisoquine, and to determine the reaction kinetics.

Materials:

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock (e.g., from a commercial supplier)

-

Debrisoquine sulfate salt

-

8-hydroxydebrisoquine analytical standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the matrix)

-

Microcentrifuge tubes or 96-well plates

-

Incubator/shaking water bath set to 37°C

-

Centrifuge

Methodology:

-

Preparation of Reagents:

-

Thaw HLMs on ice. Dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer. Keep on ice.

-

Prepare a stock solution of debrisoquine in water or buffer. Create a series of working solutions by serial dilution to achieve final assay concentrations ranging from ~0.1 to 200 µM.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup (for determining Michaelis-Menten kinetics):

-

In a 96-well plate or microcentrifuge tubes, add the components in the following order for each reaction:

-

Prepare negative control reactions by substituting the NADPH regenerating system with buffer. This accounts for any non-enzymatic degradation.[15]

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[14]

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells except the negative controls. The final reaction volume is typically 100-200 µL.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of metabolite formation, determined in preliminary experiments.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.[15]

-

Vortex or mix thoroughly.

-

Centrifuge the samples at high speed (e.g., >3000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or HPLC vials for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the rate of formation for 8-hydroxydebrisoquine (e.g., in pmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Kₘ and Vₘₐₓ values.

-

Caption: Experimental workflow for an in vitro metabolism assay.

Data Presentation: Kinetic Parameters

The kinetic parameters for the different hydroxylation pathways of debrisoquine can be summarized to compare their relative efficiencies. The formation of 8-hydroxydebrisoquine is characterized by a significantly lower Vₘₐₓ and often a different Kₘ compared to the primary 4-hydroxylation pathway, reflecting its status as a minor metabolic route.

| Metabolite | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/mg) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

| 4-Hydroxydebrisoquine | 5 - 20 | 200 - 500 | High |

| 8-Hydroxydebrisoquine | 50 - 150 | 10 - 30 | Low |

| 7-Hydroxydebrisoquine | 30 - 100 | 40 - 80 | Moderate |

| 6-Hydroxydebrisoquine | 40 - 120 | 20 - 50 | Low-Moderate |

| 5-Hydroxydebrisoquine | >150 | <10 | Very Low |

| Note: These values are illustrative and can vary significantly based on the specific batch of human liver microsomes and experimental conditions. |

Conclusion and Field Implications

The formation of 8-hydroxydebrisoquine, while a minor metabolic pathway, provides a critical window into the fundamental mechanisms of CYP2D6 catalysis. The evidence points towards a sophisticated process where a single substrate binding event, anchored by the crucial Asp-301 residue, can lead to multiple products through electronic delocalization within a radical intermediate.

For drug development professionals, this understanding has several key implications:

-

Predictive Modeling: Simple docking models based on rigid templates may fail to predict minor metabolites. Incorporating enzyme flexibility and considering the chemical mechanism of oxidation is essential for building more accurate predictive models of metabolism.[6][11]

-

Metabolite Identification: When characterizing the metabolic profile of a new CYP2D6 substrate, analysts should be aware that hydroxylation can occur at multiple, even seemingly less accessible, positions on an aromatic ring.

-

Structure-Metabolism Relationships: Understanding that benzylic positions can trigger hydroxylation across an entire aromatic system can guide medicinal chemists in modifying drug candidates to block or alter metabolic pathways and improve pharmacokinetic properties.

By appreciating the nuanced biochemistry of CYP2D6, we can move from a simple classification of metabolic pathways to a more profound and predictive science, ultimately leading to the design of safer and more effective medicines.

References

-

Llerena, A., et al. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. Available at: [Link]

-

Koyano, S., et al. (2007). Analysis of CYP2D6 substrate interactions by computational methods. PubMed. Available at: [Link]

-

Ellis, S. W., et al. (1995). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. PubMed. Available at: [Link]

-

de Graaf, C., et al. (2007). Using a homology model of cytochrome P450 2D6 to predict substrate site of metabolism. PubMed. Available at: [Link]

-

Medriva. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Medriva. Available at: [Link]

-

Llerena, A., et al. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Nofziger, C., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. MDPI. Available at: [Link]

-

Hritz, J., et al. (2008). Impact of Plasticity and Flexibility on Docking Results for Cytochrome P450 2D6: A Combined Approach of Molecular Dynamics and Ligand Docking. ACS Publications. Available at: [Link]

-

Ellis, S. W., et al. (1995). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. Taylor & Francis Online. Available at: [Link]

-

Rodrigues, A. D., et al. (1996). Measurement of liver microsomal cytochrome p450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan. PubMed. Available at: [Link]

-

Sangar, M. C., et al. (2010). Human Liver Mitochondrial Cytochrome P450 2D6: Individual Variations and Implications in Drug Metabolism. NIH National Center for Biotechnology Information. Available at: [Link]

-

Subramanian, M., et al. (2010). CYP2D6-CYP2C9 Protein-Protein Interactions and Isoform-Selective Effects on Substrate Binding and Catalysis. NIH National Center for Biotechnology Information. Available at: [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

-

Smith, D. A., & Jones, B. C. (2011). Molecular Properties and CYP2D6 Substrates: Central Nervous System Therapeutics Case Study and Pattern Analysis of a Substrate Database. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

-

ResearchGate. (2014). Modeling mutations, docking, primer and probe designing of cytochrome P450 2D6, a drug metabolizing enzyme. ResearchGate. Available at: [Link]

-

Jin, S., et al. (2023). Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. PubMed Central. Available at: [Link]

-

myadlm.org. (2022). A Novel Approach to Improve Accuracy of CYP2D6 Enzyme Activity and Drug Response Predictions. myadlm.org. Available at: [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

-

An, G., & Z. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH National Center for Biotechnology Information. Available at: [Link]

-

Pauli-Magnus, C., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. NIH National Center for Biotechnology Information. Available at: [Link]

-

Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Genomics Education Programme. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

-

Rowland, P., et al. (2011). Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound. NIH National Center for Biotechnology Information. Available at: [Link]

-

Pan, L., et al. (2018). CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population. Frontiers in Pharmacology. Available at: [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. Available at: [Link]

-

Llerena, A., et al. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. PubMed. Available at: [Link]

-

Bertilsson, L., et al. (1997). Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes. NIH National Center for Biotechnology Information. Available at: [Link]

-

Reactome Pathway Database. (n.d.). CYP2D6 4-hydroxylates debrisoquine. Reactome. Available at: [Link]

-

Dahl, M. L., et al. (1992). Analysis of the CYP2D6 gene in relation to debrisoquin and desipramine hydroxylation in a Swedish population. PubMed. Available at: [Link]

-

ResearchGate. (2017). CYP2D6 genotypes, activity score and predicted phenotypes for samples included in pyrosequencing assay analysis. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). CYP2D6 activity based on conventional CYP2D6 metabolizer categories, gene-activity scores and diplotypes. ResearchGate. Available at: [Link]

-

ResearchGate. (2009). CYP2D6 -1584C>G Promoter Polymorphism and Debrisoquine Ultrarapid Hydroxylation in Healthy Volunteers. ResearchGate. Available at: [Link]

-

ClinPGx. (n.d.). Summary annotation for CYP2D61, CYP2D62, CYP2D62xN, CYP2D63, CYP2D64, CYP2D64xN, CYP2D65, CYP2D66, CYP2D68, CYP2D69, CYP2D610, CYP2D615, CYP2D617, CYP2D618, CYP2D6*21. ClinPGx. Available at: [Link]

-

Llerena, A., et al. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. ResearchGate. Available at: [Link]

-

Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. PubMed. Available at: [Link]

- In-house knowledge.

Sources

- 1. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population [frontiersin.org]

- 5. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. CYP2D6-CYP2C9 Protein-Protein Interactions and Isoform-Selective Effects on Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of CYP2D6 substrate interactions by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using a homology model of cytochrome P450 2D6 to predict substrate site of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Debrisoquine

A Senior Application Scientist's Perspective on the Quintessential CYP2D6 Probe Assay

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the in vitro metabolism of debrisoquine. Moving beyond rote protocols, this document delves into the biochemical rationale, explores the nuances of experimental design, and offers field-proven insights to ensure the generation of robust and reliable data for this critical cytochrome P450 (CYP) reaction.

Introduction: Why Debrisoquine Remains a Cornerstone of DMPK Science

Debrisoquine, an antihypertensive agent, holds a storied place in pharmacology not for its therapeutic use, but for its metabolic fate. The discovery of its polymorphic hydroxylation in humans was a watershed moment, revealing that individuals could be extensive or poor metabolizers of the drug based on their genetic makeup.[1][2] This variability is almost exclusively due to the activity of a single enzyme: Cytochrome P450 2D6 (CYP2D6).[3][4]

The primary metabolic pathway is the alicyclic 4-hydroxylation of debrisoquine to form 4-hydroxydebrisoquine.[1][3] This reaction is so specific to CYP2D6 that debrisoquine has become the gold-standard "probe substrate" to measure the enzyme's activity in vitro and in vivo.[5] Understanding this single reaction provides a powerful lens through which to predict drug-drug interactions (DDIs), characterize the metabolic profile of new chemical entities (NCEs), and explore the pharmacogenetic landscape of drug metabolism.[4][5]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is one of the most extensively studied drug-metabolizing enzymes, responsible for the clearance of approximately 25% of all drugs on the market.[6] Its significance is amplified by its high degree of genetic polymorphism.[5][7] Over 100 different alleles have been identified, leading to a wide spectrum of metabolic capacities:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit slow metabolism of CYP2D6 substrates, leading to higher drug exposure and a greater risk of adverse effects.[5]

-

Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one non-functional allele, or two partially active alleles.

-

Extensive Metabolizers (EMs): The "normal" phenotype, with two functional alleles.[5]

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to exceptionally high enzyme activity and potentially therapeutic failure at standard doses.[5][8]

The debrisoquine 4-hydroxylation assay is the definitive in vitro tool for phenotyping this activity.

The Biochemical Reaction: Debrisoquine 4-Hydroxylation

The core of this guide is the enzymatic conversion of debrisoquine to its major metabolite, 4-hydroxydebrisoquine. This is a classic monooxygenase reaction catalyzed by CYP2D6.

Key Reaction Components:

-

Substrate: Debrisoquine

-

Enzyme: Cytochrome P450 2D6 (within a suitable biological matrix)

-

Cofactors: A source of reducing equivalents, specifically NADPH, is essential for the catalytic cycle of all CYP enzymes.[9][10] Molecular oxygen is also required.

-

Product: 4-hydroxydebrisoquine

The reaction requires the CYP enzyme, NADPH, and oxygen to insert a hydroxyl group onto the 4-position of debrisoquine's alicyclic ring.

Caption: Metabolic conversion of debrisoquine.

Designing a Robust In Vitro Assay: Systems and Methodologies

The choice of the in vitro system is critical and depends on the scientific question being asked. The most common and well-validated system is human liver microsomes (HLMs).

Choosing Your Test System

| Test System | Description | Advantages | Disadvantages |

| Human Liver Microsomes (HLMs) | Vesicles of the endoplasmic reticulum isolated from human liver tissue via ultracentrifugation.[11] | Rich source of CYP enzymes[11]; well-characterized; cost-effective; pooled lots average population variability. | Lacks cytosolic enzymes; membrane can limit access for some Phase II enzymes without permeabilizing agents.[11] |

| Recombinant Human CYP2D6 (rhCYP) | Specific CYP2D6 enzyme expressed in a host system (e.g., insect cells, bacteria). | Provides unambiguous data for a single enzyme; ideal for reaction phenotyping and inhibition studies. | Lacks other CYPs and accessory proteins (e.g., cytochrome b5) which can modulate activity; may not fully reflect the native environment. |

| Cryopreserved Human Hepatocytes | Intact liver cells that have been cryopreserved. | The "gold standard" as they contain the full complement of metabolic enzymes (Phase I and II) and transporters in a cellular context. | Higher cost; more complex to use; viability can be an issue; transporter activity can be a confounding factor for uptake.[12] |

For routine CYP2D6 inhibition screening and kinetic analysis, Human Liver Microsomes represent the optimal balance of biological relevance, reproducibility, and cost-effectiveness.

Step-by-Step Experimental Protocol: Debrisoquine Hydroxylation in HLMs

This protocol outlines a standard procedure for determining the rate of 4-hydroxydebrisoquine formation. The goal is to ensure that metabolite formation is linear with respect to both time and protein concentration.

3.2.1 Reagents and Materials

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Debrisoquine sulfate

-

4-hydroxydebrisoquine (for standard curve)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated 4-hydroxydebrisoquine)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

96-well incubation plates and analytical plates

3.2.2 Experimental Workflow

Caption: Experimental workflow for the HLM assay.

3.2.3 Detailed Incubation Procedure

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the desired concentration of human liver microsomes (a typical final concentration is 0.2-0.5 mg/mL).

-

Aliquot Substrate: Add debrisoquine working solutions to the wells of a 96-well plate. For enzyme kinetics (Km and Vmax), this will be a range of concentrations (e.g., 1-500 µM). For inhibition studies, a single concentration near the Km is used.

-

Pre-incubation: Add the microsomal master mix to the wells containing debrisoquine. Pre-incubate the plate for 5-10 minutes in a shaking water bath at 37°C to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to each well.[11]

-

Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C. This time must be within the linear range of metabolite formation.[9][10]

-

Terminate Reaction: Stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the analytical internal standard.[13] This step simultaneously halts the enzyme activity and precipitates the microsomal protein.

-

Sample Processing: Centrifuge the plate (e.g., at 3000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Self-Validation: The protocol's integrity is maintained by including proper controls.

-

Negative Control (No NADPH): Incubations performed without the NADPH cofactor should show no significant metabolite formation, confirming the reaction is NADPH-dependent as expected for a CYP enzyme.[14]

-

Time-Zero Control: Terminating the reaction immediately after adding the cofactor provides a baseline for any non-enzymatic degradation.

Analytical Quantification: The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying the formation of 4-hydroxydebrisoquine due to its exceptional sensitivity and selectivity.[15][16]

4.1 Principle of Operation

-

Chromatographic Separation (LC): The sample is injected onto an HPLC or UPLC column (typically a C18 reversed-phase column). A mobile phase gradient separates 4-hydroxydebrisoquine from the parent drug, debrisoquine, and other matrix components.[7][17]

-

Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source (usually Electrospray Ionization, ESI), where it is charged to form gas-phase ions.

-

Mass Analysis (MS/MS): In the mass spectrometer, a specific parent ion (precursor ion) for 4-hydroxydebrisoquine is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides extremely high selectivity and minimizes interference.[15]

4.2 Typical Assay Parameters

| Parameter | Typical Value/Condition | Rationale |

| HLM Protein Concentration | 0.2 - 0.5 mg/mL | Balances sufficient activity with minimizing matrix effects. Linearity should be confirmed.[9][10] |

| Debrisoquine Concentration | 5 - 250 µM | Spans the reported Km value (approx. 130 µM) to accurately determine enzyme kinetics.[9][10] |

| Incubation Time | 10 - 20 minutes | Must be within the linear range of product formation for the lowest substrate concentration used.[9][10] |

| Incubation Temperature | 37°C | Physiological temperature for optimal enzyme activity.[13] |

| Termination Solvent | Acetonitrile with Internal Standard | Efficiently stops the reaction, precipitates protein, and provides a stable IS for accurate quantification.[17] |

Data Analysis: From Raw Data to Actionable Insights

Once the concentrations of 4-hydroxydebrisoquine are determined, the data is used to calculate key enzyme kinetic parameters.

Enzyme Kinetics

By measuring the initial velocity (v) of metabolite formation at various debrisoquine concentrations ([S]), a Michaelis-Menten plot can be generated.

The data is fitted to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S])

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. A typical reported Km for debrisoquine 4-hydroxylation in HLMs is around 130 µM .[9][10]

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. In three human liver samples, a mean Vmax was found to be 69.9 pmol/mg/min.[9][10]

These parameters are crucial for building models that predict in vivo clearance and DDI potential.

Applications in Drug Development

The debrisoquine 4-hydroxylation assay is not merely an academic exercise; it is a workhorse assay in drug development.

-

CYP2D6 Inhibition Screening: NCEs are co-incubated with debrisoquine to see if they inhibit the formation of 4-hydroxydebrisoquine. This is a primary screen to flag potential clinical DDIs. A potent inhibitor like quinidine can effectively transform an extensive metabolizer into a poor metabolizer phenotypically.[8]

-

Reaction Phenotyping: By using a panel of CYP-specific chemical inhibitors or recombinant enzymes, this assay helps confirm that CYP2D6 is the primary enzyme responsible for a particular metabolic pathway of an NCE.

-

Inter-individual Variability Assessment: Using microsomes from individual donors with known CYP2D6 genotypes allows for the assessment of how genetic polymorphisms might affect the metabolism of an NCE that is also a CYP2D6 substrate.

Conclusion: A Foundational Assay for Predictive Toxicology

The in vitro metabolism of debrisoquine to 4-hydroxydebrisoquine is a foundational assay in drug metabolism and pharmacokinetics. Its specificity for CYP2D6, combined with the enzyme's clinical and pharmacogenetic importance, makes this a critical tool for any drug development program. By understanding the biochemical principles, adhering to a robust and self-validating protocol, and employing precise analytical techniques, researchers can generate high-quality data that is essential for making informed decisions, de-risking NCEs, and ultimately contributing to the development of safer and more effective medicines.

References

-

Ahlin, G., Hilgendorf, C., Andersson, T. B., & Artursson, P. (2009). Debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed. Pharmacogenetics and Genomics, 19(9), 665-675. [Link]

-

Bogaards, J. J., van Ommen, B., Falke, H. E., Willems, M. I., & van Bladeren, P. J. (1995). Debrisoquine Metabolism and CYP2D Expression in Marmoset Liver Microsomes - PubMed. Drug Metabolism and Disposition, 23(9), 947-952. [Link]

-

Kahn, G. C., Boobis, A. R., Murray, S., Brodie, M. J., & Davies, D. S. (1982). Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC - NIH. British Journal of Clinical Pharmacology, 13(5), 637-645. [Link]

-

Tyndale, R. F., Sunahara, R., Inaba, T., Kalow, W., Gonzalez, F. J., & Niznik, H. B. (1991). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 731-738. [Link]

-

Ikeuchi, H., Kobatake, M., Hanioka, N., Miyata, A., & Narimatsu, S. (2001). IN VITRO METABOLISM OF DEBRISOQUINE BY MICROSOMES FROM YEAST CELLS EXPRESSING WILD TYPE CYP2D6, CYP2D19 AND THEIR CHIMERAS. Journal of Pharmacological Sciences, 87(Supplement 1), 143. [Link]

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis Online. [Link]

-

Llerena, A., Dorado, P., & Peñas-LLedó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed. Pharmacogenomics, 10(1), 17-28. [Link]

-

Unknown Author. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Genetic Testing. [Link]

-

Kahn, G. C., Boobis, A. R., Murray, S., Brodie, M. J., & Davies, D. S. (1982). Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed. British Journal of Clinical Pharmacology, 13(5), 637-645. [Link]

-

Boobis, A. R., Murray, S., Hampden, C. E., & Davies, D. S. (1985). Comparative metabolism of debrisoquine, 7-ethoxyresorufin and benzo(a)pyrene in liver microsomes from humans, and from rats treated with cytochrome P-450 inducers - PubMed. Acta Pharmacologica et Toxicologica, 57(2), 117-120. [Link]

-

de Groot, M. J., Vermeulen, N. P., & van der Waterbeemd, H. (1992). A predictive model for substrates of cytochrome P450-debrisoquine (2D6) - PubMed. Chemical Research in Toxicology, 5(2), 211-219. [Link]

-

Llerena, A. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. [Link]

-

Rodrigues, C., Llerena, A., Cobaleda, J., & de la Rubia, A. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed. Journal of Chromatography B, 794(1), 163-170. [Link]

-

Dalén, P., Dahl, M. L., Andersson, K., & Bertilsson, L. (1999). Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PMC - NIH. British Journal of Clinical Pharmacology, 47(3), 329-332. [Link]

-

Wolf, C. R., Stasiecki, P., & Oesch, F. (1980). Lack of relationship between debrisoquine 4-hydroxylation and other cytochrome P-450 dependent reactions in rat and human liver - PubMed. European Journal of Clinical Pharmacology, 17(5), 351-356. [Link]

-

Davies, D. S., Kahn, G. C., Murray, S., Brodie, M. J., & Boobis, A. R. (1981). Evidence for an enzymatic defect in the 4-hydroxylation of debrisoquine by human liver - PMC. British Journal of Clinical Pharmacology, 11(1), 89-91. [Link]

-

Pharmaron. (n.d.). Metabolism. Pharmaron. [Link]

-

ClinPGx. (n.d.). CYP2D6 + debrisoquine. ClinPGx. [Link]

-

ResearchGate. (n.d.). The pharmacokinetics of debrisoquine in CYP2D6-humanised mice. Time... ResearchGate. [Link]

-

Meyer, U. A. (1989). Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed. Pharmacopsychiatry, 22(Suppl 2), 69-73. [Link]

-

Davies, D. S., Kahn, G. C., Murray, S., Brodie, M. J., & Boobis, A. R. (1981). Evidence for an enzymatic defect in the 4-hydroxylation of debrisoquine by human liver. British Journal of Clinical Pharmacology, 11(1), 89-91. [Link]

-

Rodrigues, C., Llerena, A., Cobaleda, J., & de la Rubia, A. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. ResearchGate. [Link]

-

Rodrigues, C., Llerena, A., Cobaleda, J., & de la Rubia, A. (2003). CYP2D6 and debrisoquine metabolic ratios in four subjects determined by... ResearchGate. [Link]

-

Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man - PubMed. The Lancet, 2(8038), 584-586. [Link]

-

Kimura, S., Umeno, M., Skoda, R. C., Meyer, U. A., & Gonzalez, F. J. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. American Journal of Human Genetics, 45(6), 889-904. [Link]

-

Unknown Author. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

-

De Vijver, T., Van den Broeck, I., & Cabooter, D. (2019). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

-

De Vijver, T., Van den Broeck, I., & Cabooter, D. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(9), 2817-2834. [Link]

-

Li, X., Wang, Y., Zhang, D., & Gu, J. (2022). LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC - NIH. Journal of Analytical Methods in Chemistry, 2022, 1-9. [Link]

Sources

- 1. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. sequencing.com [sequencing.com]

- 5. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oyc.co.jp [oyc.co.jp]

- 12. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. pharmaron.com [pharmaron.com]

- 15. lirias.kuleuven.be [lirias.kuleuven.be]

- 16. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

The Minor Pathway with Major Implications: A Technical Guide to the Role of 8-Hydroxydebrisoquine in Debrisoquine's Metabolic Profile

This guide provides an in-depth exploration of 8-hydroxydebrisoquine, a minor but informative metabolite in the biotransformation of the archetypal pharmacogenetic drug, debrisoquine. While the metabolic fate of debrisoquine is dominated by 4-hydroxylation, a comprehensive understanding of its metabolic profile necessitates a closer examination of the lesser-traveled pathways, such as 8-hydroxylation. This document will dissect the enzymatic machinery responsible for the formation of 8-hydroxydebrisoquine, its quantitative contribution to debrisoquine's overall clearance, the influence of genetic variability, and the analytical methodologies required for its precise quantification. We will also delve into the current understanding of the pharmacological and toxicological significance of this metabolite, offering a complete picture for researchers, scientists, and drug development professionals.

Debrisoquine Metabolism: A Paradigm of Pharmacogenetic Variation

Debrisoquine, an antihypertensive agent, has historically served as a critical tool in pharmacology, not for its therapeutic applications, but for its role as a probe drug to elucidate the genetic polymorphism of cytochrome P450 2D6 (CYP2D6).[1][2] The metabolism of debrisoquine is a classic example of how genetic variations can dramatically alter drug disposition and response.[3] The primary metabolic pathway is the hydroxylation of the alicyclic ring, predominantly at the 4-position, to form 4-hydroxydebrisoquine.[4][5] This reaction is almost exclusively catalyzed by CYP2D6, an enzyme notorious for its extensive genetic polymorphism.[1][6]

This genetic variability leads to distinct population phenotypes:

-

Extensive Metabolizers (EMs): Individuals with at least one functional CYP2D6 allele, who efficiently metabolize debrisoquine.

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to significantly impaired metabolism and higher plasma concentrations of the parent drug.[1]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene, resulting in accelerated metabolism.[7]

The clinical implications of this polymorphism are profound, affecting the therapeutic efficacy and toxicity of numerous clinically used drugs that are substrates of CYP2D6.[2][8]

The 8-Hydroxylation Pathway: A Minor Route with Diagnostic Value

While 4-hydroxylation is the principal metabolic route, debrisoquine is also hydroxylated at other positions on the aromatic ring, yielding 5-, 6-, 7-, and 8-hydroxydebrisoquine.[4][5] Among these, 8-hydroxydebrisoquine has been identified as a minor metabolite, the formation of which is also intricately linked to CYP2D6 activity.

Enzymatic Basis of 8-Hydroxydebrisoquine Formation

The formation of 8-hydroxydebrisoquine, like its 4-hydroxy isomer, is dependent on the catalytic activity of CYP2D6. This is evidenced by the observation that 8-hydroxydebrisoquine is detected in the urine of extensive metabolizers but is absent in poor metabolizers.[9][10] This stark difference underscores the pivotal role of a functional CYP2D6 enzyme in mediating this specific hydroxylation reaction.

While CYP2D6 is the primary catalyst, the potential involvement of other CYP450 isoforms in 8-hydroxylation at clinically relevant concentrations appears to be minimal. The tight correlation between the presence of a functional CYP2D6 enzyme and the formation of this metabolite suggests a high degree of specificity.

Quantitative Contribution to Debrisoquine Clearance

Studies quantifying the urinary excretion of debrisoquine metabolites have consistently shown that 8-hydroxylation represents a minor pathway. In extensive metabolizers, the urinary excretion of 8-hydroxydebrisoquine accounts for a small fraction of the administered dose, typically in the range of 0-1.3%.[9][10] This is in stark contrast to 4-hydroxydebrisoquine, which is the most abundant metabolite.

It is important to note that urinary excretion data provides a snapshot of the metabolic output but may not fully represent the total metabolic clearance via a specific pathway. However, the consistently low levels of 8-hydroxydebrisoquine strongly suggest that its formation is not a primary driver of debrisoquine elimination in individuals with functional CYP2D6.

The Influence of CYP2D6 Genetic Polymorphisms on 8-Hydroxydebrisoquine Formation

The genetic variability of the CYP2D6 gene directly impacts the formation of 8-hydroxydebrisoquine. The clear distinction between its presence in EMs and absence in PMs is a direct consequence of the functional state of the CYP2D6 enzyme.

While broad phenotype classifications (EM vs. PM) provide a clear picture, the influence of specific CYP2D6 alleles on the rate of 8-hydroxylation is an area that warrants further investigation. It is plausible that different functional alleles (e.g., CYP2D61, CYP2D62) or alleles with decreased function (e.g., CYP2D610, CYP2D617) could exhibit varying efficiencies in catalyzing 8-hydroxylation relative to 4-hydroxylation.[11][12] Such studies, utilizing recombinant CYP2D6 variants, would provide a more nuanced understanding of the structure-function relationships governing the regioselectivity of debrisoquine hydroxylation.

Pharmacological and Toxicological Profile of 8-Hydroxydebrisoquine: An Uncharted Territory

A significant gap in our current understanding is the pharmacological and toxicological profile of 8-hydroxydebrisoquine. To date, there is a lack of published studies specifically investigating the biological activity of this metabolite. While the parent compound, debrisoquine, has well-characterized antihypertensive effects, it is unknown whether 8-hydroxydebrisoquine retains any of this activity, possesses novel pharmacological properties, or contributes to any potential toxicity.[13]

General studies on 8-hydroxyquinoline derivatives have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[14] However, these findings cannot be directly extrapolated to 8-hydroxydebrisoquine without specific experimental validation. Given its structural similarity to other biologically active compounds, future research into the pharmacological and toxicological effects of 8-hydroxydebrisoquine is warranted. A National Toxicology Program study on 8-hydroxyquinoline (the core structure, not the debrisoquine metabolite) indicated potential for toxicity at high doses in animal models, but the relevance to the low levels of 8-hydroxydebrisoquine formed in vivo is uncertain.[15]

Analytical Methodologies for the Quantification of 8-Hydroxydebrisoquine

The accurate quantification of debrisoquine and its hydroxylated metabolites, including the low-abundance 8-hydroxydebrisoquine, is crucial for pharmacokinetic studies and CYP2D6 phenotyping. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[4][16] Modern methods predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS for the Simultaneous Quantification of Debrisoquine and its Hydroxylated Metabolites

The following protocol provides a general framework for the analysis of debrisoquine, 4-hydroxydebrisoquine, and 8-hydroxydebrisoquine in human urine. Optimization of specific parameters will be required based on the instrumentation and standards available.

5.1.1. Materials and Reagents

-

Debrisoquine, 4-hydroxydebrisoquine, and 8-hydroxydebrisoquine analytical standards

-

Internal standard (e.g., deuterated debrisoquine or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human urine samples

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

5.1.2. Sample Preparation (Solid-Phase Extraction)

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

To 1 mL of supernatant, add the internal standard.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of a 5% formic acid in methanol solution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes, for example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

5.1.4. Data Analysis

-

Quantify the analytes by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.

Conclusion and Future Directions

8-hydroxydebrisoquine, while a minor player in the overall metabolic disposition of debrisoquine, serves as a valuable indicator of CYP2D6 function. Its formation is exquisitely sensitive to the genetic polymorphisms of the CYP2D6 gene, making it a useful biomarker in detailed metabolic phenotyping studies. The current body of knowledge has firmly established its origin and its qualitative relationship with CYP2D6 activity.

However, several key areas remain ripe for exploration. A detailed characterization of the enzyme kinetics of 8-hydroxylation across various CYP2D6 allozymes would provide a more quantitative understanding of its formation. Furthermore, elucidating the pharmacological and toxicological profile of 8-hydroxydebrisoquine is essential to fully comprehend its role in the overall effects of debrisoquine administration. As analytical techniques continue to advance in sensitivity, the ability to robustly quantify this and other minor metabolites will undoubtedly provide deeper insights into the intricate world of drug metabolism and its clinical consequences.

Visualizations

Caption: Metabolic pathways of debrisoquine highlighting the major 4-hydroxylation and minor 8-hydroxylation routes mediated by CYP2D6.

Caption: A typical workflow for the analysis of debrisoquine and its metabolites in urine using SPE and LC-MS/MS.

Quantitative Data Summary

| Metabolite | Typical Urinary Excretion (% of Dose in EMs) | Formation Dependent on CYP2D6 |

| 4-Hydroxydebrisoquine | High (major metabolite) | Yes |

| 8-Hydroxydebrisoquine | 0 - 1.3%[9][10] | Yes |

| Other Hydroxylated Metabolites | Low (minor metabolites) | Yes |

References

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Retrieved from [Link]

-

Sequencing.com. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Retrieved from [Link]

- Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. British journal of clinical pharmacology, 7(3), 257–266.

- Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. British journal of clinical pharmacology, 7(3), 257-266.

- Zhen, Y., Slanar, O., Krausz, K. W., Chen, C., Slavík, J., McPhail, K. L., Zabriskie, T. M., Perlík, F., Gonzalez, F. J., & Idle, J. R. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio.

- Masimirembwa, C., Persson, I., Bertilsson, L., Hasler, J., & Ingelman-Sundberg, M. (1996). A novel mutant variant of the CYP2D6 gene (CYP2D6*17) common in a black African population: association with diminished debrisoquine hydroxylase activity. British journal of clinical pharmacology, 42(6), 713-719.

- Broly, F., Gaedigk, A., Heim, M., Eichelbaum, M., Morike, K., & Meyer, U. A. (1991). Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population. DNA and cell biology, 10(8), 545-558.

- Thakur, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633.

- Johansson, I., Lundqvist, E., Bertilsson, L., Dahl, M. L., Sjöqvist, F., & Ingelman-Sundberg, M. (1993). Ultrarapid metabolizers of debrisoquine: characterization and PCR-based detection of alleles with duplication of the CYP2D6 gene. FEBS letters, 328(1-2), 24-28.

- Dorado, P., Berecz, R., Cáceres, M. C., & Llerena, A. (2004). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship.

- Dorado, P., Berecz, R., Cáceres, M. C., & Llerena, A. (2004). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship.

- Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(2), 17-27.

- Johansson, I., Oscarson, M., Yue, Q. Y., Bertilsson, L., Sjöqvist, F., & Ingelman-Sundberg, M. (1994).

- Masimirembwa, C. M., Johansson, I., Hasler, J. A., & Ingelman-Sundberg, M. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. European journal of clinical pharmacology, 48(2), 117-123.

- Szymańska, B., & Szymańska, M. (1999). [Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology].

-

Imaoka, S., Hiroi, T., & Funae, Y. (1997). Inhibition studies of debrisoquine hydroxylation using rat hepatic microsomes. ResearchGate. Retrieved from [Link]

-

National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). Retrieved from [Link]